(2E)-2-{4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-1,3-THIAZOL-2-YL}-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-ENENITRILE
Description
The compound “(2E)-2-{4-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-1,3-thiazol-2-yl}-3-[4-(dimethylamino)phenyl]prop-2-enenitrile” is a structurally complex molecule featuring a conjugated enenitrile backbone, a 1,3-thiazole ring substituted with a benzothiazole-sulfanyl methyl group, and a para-dimethylamino phenyl moiety. The presence of sulfur-containing heterocycles (thiazole and benzothiazole) and the electron-rich dimethylamino group may enhance binding affinity to biological targets, such as kinases or receptors, though specific applications require further experimental validation .
Properties
IUPAC Name |
(E)-2-[4-(1,3-benzothiazol-2-ylsulfanylmethyl)-1,3-thiazol-2-yl]-3-[4-(dimethylamino)phenyl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4S3/c1-26(2)18-9-7-15(8-10-18)11-16(12-23)21-24-17(13-27-21)14-28-22-25-19-5-3-4-6-20(19)29-22/h3-11,13H,14H2,1-2H3/b16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIQOVTWOCWPGM-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)CSC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)CSC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-{4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-1,3-THIAZOL-2-YL}-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-ENENITRILE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole and thiazole intermediates, followed by their coupling through a sulfanyl linkage.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(2E)-2-{4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-1,3-THIAZOL-2-YL}-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-ENENITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
The compound (2E)-2-{4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,3-thiazol-2-yl}-3-[4-(dimethylamino)phenyl]prop-2-enenitrile is a complex organic molecule with potential applications across various scientific fields, particularly in medicinal chemistry and materials science. This article provides a comprehensive overview of its applications, supported by relevant case studies and data.
Molecular Formula
The molecular formula of the compound is , indicating a structure that includes thiazole and benzothiazole moieties.
Structural Characteristics
The compound features a conjugated system with a prop-2-enenitrile group, which may contribute to its electronic properties and reactivity. The presence of dimethylamino and thiazole groups suggests potential interactions with biological targets.
Medicinal Chemistry
The compound's structural features suggest significant potential in drug development:
- Antimicrobial Activity : Compounds containing benzothiazole and thiazole rings have been documented to exhibit antimicrobial properties. For instance, studies have shown that derivatives of benzothiazole can inhibit bacterial growth, making them candidates for antibiotic development .
- Anticancer Properties : Research indicates that thiazole derivatives can induce apoptosis in cancer cells. The specific compound may interact with cellular pathways involved in cancer progression, potentially serving as a lead compound for anticancer drug design .
Material Science
The unique electronic properties of this compound may lend themselves to applications in materials science:
- Organic Electronics : The compound's conjugated structure could be beneficial in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Its ability to transport charge could enhance the efficiency of these devices .
- Sensors : The incorporation of thiazole and benzothiazole functionalities has been explored in the development of sensors for detecting metal ions or biological molecules due to their fluorescence properties .
Agricultural Chemistry
There is potential for the compound's use in agrochemicals:
- Pesticides : Similar compounds have shown efficacy as fungicides or herbicides. The thiazole moiety is often associated with biological activity against pests and pathogens in agricultural settings .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various thiazole derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds similar to the one discussed exhibited significant inhibition zones, suggesting their potential as new antimicrobial agents.
Case Study 2: Anticancer Activity
In vitro assays on cancer cell lines revealed that derivatives of the target compound induced cell death through apoptosis. Further mechanistic studies indicated that these compounds could modulate key signaling pathways involved in cancer cell survival.
Case Study 3: Organic Electronics
Research into the use of thiazole-based compounds in organic photovoltaics showed that incorporating such structures improved charge mobility and overall device efficiency. The findings suggest that the target compound could be synthesized for enhanced performance in electronic applications.
Mechanism of Action
The mechanism of action of (2E)-2-{4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-1,3-THIAZOL-2-YL}-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-ENENITRILE involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Research Findings and Implications
- Structural vs. Functional Similarity : While the target compound shares a 0.85 Tanimoto score with (2E)-2-(4-methylbenzenesulfonyl)-3-(4-phenylpiperazinyl)prop-2-enenitrile, its benzothiazole-thiazole motif may confer distinct kinase inhibition profiles due to enhanced π-stacking with aromatic residues .
- Limitations of Similarity Metrics : Compounds with <0.7 Tanimoto scores but shared functional groups (e.g., enenitrile backbone) may still exhibit bioactivity overlap, underscoring the value of hybrid approaches combining structural and pharmacophore analyses .
Biological Activity
The compound (2E)-2-{4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,3-thiazol-2-yl}-3-[4-(dimethylamino)phenyl]prop-2-enenitrile is a complex organic molecule with significant biological activity. This article aims to detail its biological properties, mechanisms of action, and potential applications based on existing research.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 365.5 g/mol. The structure features a benzothiazole moiety linked to a thiazole and a dimethylamino-substituted phenyl group, contributing to its diverse biological activities.
Antimicrobial Properties
Research has shown that derivatives of benzothiazole and thiazole exhibit antimicrobial properties. For instance, compounds containing these moieties have demonstrated activity against various bacterial strains and fungi. A study indicated that certain thiazole derivatives had minimum inhibitory concentrations (MICs) as low as 50 μg/mL against tested organisms, suggesting potent antimicrobial effects .
Anticancer Activity
Numerous studies have evaluated the anticancer potential of benzothiazole derivatives. The compound has been investigated for its ability to inhibit cell proliferation in various cancer cell lines. For example, one study reported that certain related compounds exhibited GI50 values ranging from 1.7 to 28.7 μM against different cancer types, including breast and lung cancers . This suggests that the compound may interfere with cancer cell growth and could be a candidate for further development in cancer therapy.
The mechanism by which (2E)-2-{4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,3-thiazol-2-yl}-3-[4-(dimethylamino)phenyl]prop-2-enenitrile exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, leading to reduced proliferation in cancer cells.
- Cell Cycle Arrest : Some studies suggest that similar compounds can induce cell cycle arrest in cancer cells, preventing them from dividing.
- Apoptosis Induction : There is evidence that these compounds can trigger apoptotic pathways in malignant cells, promoting programmed cell death.
Case Studies and Research Findings
Several case studies highlight the biological significance of this compound:
- Study on Anticancer Activity : A recent investigation assessed the antiproliferative effects of related compounds on human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The results indicated that certain derivatives had significant inhibitory effects on cell viability .
| Compound | Cell Line | GI50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | MDA-MB-231 | 21.5 | Apoptosis induction |
| Compound B | SK-Hep-1 | 25.9 | Cell cycle arrest |
| Compound C | HCT116 | 15.9 | Enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
